2-Methylbut-3-yn-1-amine hydrochloride
Description
2-Methylbut-3-yn-1-amine hydrochloride is a secondary amine hydrochloride salt characterized by a but-3-ynyl backbone with a methyl substituent at the second carbon and an amine group at the first carbon. The compound’s structure (C₅H₁₀ClN) features a terminal alkyne group, which imparts unique reactivity and physicochemical properties.
Properties
IUPAC Name |
2-methylbut-3-yn-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N.ClH/c1-3-5(2)4-6;/h1,5H,4,6H2,2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEENWGLMAOVUOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C#C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylbut-3-yn-1-amine hydrochloride typically involves the reaction of 2-Methylbut-3-yn-1-amine with hydrochloric acid. The amine is dissolved in an appropriate solvent such as diethyl ether, and then hydrochloric acid is added to form the hydrochloride salt. The reaction is usually carried out under anhydrous conditions to prevent the formation of unwanted by-products .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-Methylbut-3-yn-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form secondary or primary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions
Major Products Formed
Oxidation: Formation of amides or nitriles.
Reduction: Formation of secondary or primary amines.
Substitution: Formation of substituted amines or amides
Scientific Research Applications
2-Methylbut-3-yn-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of propargylic amines.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and agrochemicals
Mechanism of Action
The mechanism of action of 2-Methylbut-3-yn-1-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound can act as a nucleophile, participating in various chemical reactions that modify biological molecules. The specific pathways and targets depend on the context of its use, such as in enzyme inhibition or receptor binding .
Comparison with Similar Compounds
2-Methoxybut-3-yn-1-amine Hydrochloride (C₅H₁₀ClNO)
- Physicochemical Properties :
- Collision Cross-Section (CCS) : For the [M+H]⁺ adduct, CCS = 119.9 Ų, suggesting a compact molecular conformation. This is slightly smaller than typical tertiary amines due to the linear alkyne backbone .
- Solubility : Increased polarity from the methoxy group may enhance aqueous solubility compared to the methyl-substituted target compound.
(R)-1-Methyl-prop-2-ynylamine Hydrochloride (C₄H₈ClN)
Butyl[(2E)-2-methyl-3-phenylprop-2-en-1-yl]amine Hydrochloride (C₁₇H₂₆ClN)
- Structural Complexity: Incorporates a phenyl group and an extended alkyl chain, increasing lipophilicity (logP) and steric bulk. This contrasts with the target compound’s aliphatic, non-aromatic structure .
- Applications : The phenyl group enables π-π stacking interactions, making it more suitable for targeting aromatic-rich biological sites (e.g., enzyme active sites).
[1-Allyl-1-(4-methylphenyl)-3-buten-1-yl]amine Hydrochloride (C₁₅H₂₀ClN)
- Hybrid Structure : Combines allyl and 4-methylphenyl groups, creating a bifunctional molecule with both aliphatic and aromatic reactivity. The target compound lacks such hybrid functionality .
- Stability : The conjugated diene system in the butenyl group may increase susceptibility to oxidation compared to the target’s alkyne group.
2-(3-Methoxycyclobutyl)ethan-1-amine Hydrochloride (C₇H₁₄ClNO)
- Ring Strain vs. Linearity : The cyclobutyl group introduces ring strain and conformational rigidity, whereas the target compound’s linear alkyne backbone allows greater rotational freedom .
- Electronic Effects : The methoxycyclobutyl moiety may alter electron distribution at the amine group, affecting basicity (pKa) compared to the target’s methyl-substituted system.
Research Implications and Gaps
- Synthetic Routes : highlights the use of HCl/dioxane for hydrochloride salt formation, a method likely applicable to the target compound .
- Analytical Challenges : RP-HPLC methods () could be adapted for purity assessment, though structural differences may require method optimization .


- Safety Considerations : Handling protocols for hydrochloride salts () suggest standard precautions for corrosive materials, applicable to all compared compounds .
Key Gap : Direct experimental data (e.g., CCS, solubility) for 2-Methylbut-3-yn-1-amine hydrochloride are absent in the provided evidence. Future studies should prioritize empirical characterization.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


